molecular formula C28H22BrN5O2 B11688247 N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide

N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide

Cat. No.: B11688247
M. Wt: 540.4 g/mol
InChI Key: ALHCZOGFZCTWGB-KBVAKVRCSA-N
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Description

N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a bromophenyl group, and a benzimidazolyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with a suitable brominating agent to introduce the benzyloxy group.

    Introduction of the bromophenyl group: This is achieved through a bromination reaction using bromine or a bromine-containing reagent.

    Synthesis of the benzimidazolyl group: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Final condensation: The intermediate compounds are then condensed under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Uniqueness

N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H22BrN5O2

Molecular Weight

540.4 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide

InChI

InChI=1S/C28H22BrN5O2/c29-22-13-14-26(36-19-20-8-2-1-3-9-20)21(16-22)17-31-33-27(35)18-34-25-12-5-4-10-23(25)32-28(34)24-11-6-7-15-30-24/h1-17H,18-19H2,(H,33,35)/b31-17+

InChI Key

ALHCZOGFZCTWGB-KBVAKVRCSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)CN3C4=CC=CC=C4N=C3C5=CC=CC=N5

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NNC(=O)CN3C4=CC=CC=C4N=C3C5=CC=CC=N5

Origin of Product

United States

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